Benzyl 3-fluoropyrrolidine-1-carboxylate
Description
Benzyl 3-fluoropyrrolidine-1-carboxylate is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Fluorinated pyrrolidines are prized for their metabolic stability, conformational rigidity, and ability to modulate pharmacokinetic properties in drug candidates .
Properties
IUPAC Name |
benzyl 3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQYMNWQXVFIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-fluoropyrrolidine-1-carboxylate typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of benzyl pyrrolidine-1-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more efficient fluorinating agents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyrrolidine derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
Benzyl 3-fluoropyrrolidine-1-carboxylate is a chemical compound with a pyrrolidine ring substituted with a benzyl group and a fluorine atom; its molecular formula is C12H14FN2O2 and its molecular weight is approximately 238.25 g/mol. It is relevant in medicinal chemistry as an intermediate in synthesizing biologically active molecules. The fluorine atom in its structure can enhance binding affinity and metabolic stability, improving its pharmacokinetic properties, making it valuable in drug development.
Scientific Research Applications
This compound has applications in scientific research and industry. Studies have explored its interactions with biological targets, where the fluorine atom enhances interactions with enzymes and receptors, potentially improving efficacy compared to non-fluorinated analogs. These interactions may involve specific binding sites influenced by the compound's unique electronic properties, which are essential for understanding its mechanism of action.
Related Compounds
This compound can be compared with related compounds containing different halogen substituents on the pyrrolidine ring. For example, 2-cyano-4-fluoropyrrolidines act as potent DPP-IV inhibitors . Modifying the 1-position of pyrrolidine can yield more effective compounds . Studies on fluorinated compounds reveal that the presence of fluorine can sometimes lead to instability issues . For instance, a fluoromethyl group in a compound was displaced by a hydroxyl group under certain conditions, leading to decomposition .
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate
Mechanism of Action
The mechanism of action of Benzyl 3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares benzyl 3-fluoropyrrolidine-1-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Difluorination (3,3-difluoro) increases steric bulk and metabolic resistance, making it suitable for prolonged drug action .
Ring Modifications :
- Piperidine derivatives (e.g., 4,4-difluoropiperidine) exhibit distinct conformational flexibility compared to pyrrolidines, influencing target binding .
- The 3-oxo derivative’s carbonyl group enhances reactivity in nucleophilic additions, serving as a precursor for further functionalization .
Functional Group Diversity: Hydroxyl (3-hydroxy) and amino (3-amino) groups introduce hydrogen-bonding capabilities, critical for interactions with biological targets . The cyano group (3-cyano) contributes to electron-withdrawing effects and may enhance blood-brain barrier penetration .
Safety Considerations: Amino-substituted analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate) require caution due to unstudied toxicological profiles . Oxo derivatives necessitate handling precautions (e.g., ventilation, flame avoidance) due to elevated boiling points and flammability risks .
Biological Activity
Benzyl 3-fluoropyrrolidine-1-carboxylate is a notable compound in medicinal chemistry, primarily due to its unique structural features and potential biological activities. Characterized by its molecular formula and a molecular weight of approximately 238.25 g/mol, this compound includes a pyrrolidine ring, a benzyl group, and a fluorine atom, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.
The biological activity of this compound is largely attributed to the presence of the fluorine atom, which enhances the compound's binding affinity and metabolic stability. This fluorinated group can significantly influence how the compound interacts with various biological targets, including enzymes and receptors. The benzyl group also plays a critical role in modulating lipophilicity and membrane permeability, which are essential for effective cellular uptake and activity.
Biological Interactions
Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways. For example, studies have shown that compounds with similar structures often exhibit enzyme inhibition capabilities, making them candidates for drug development .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, it is useful to compare its biological activity with other fluorinated pyrrolidine derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Fluorine atom, benzyl group | Enzyme inhibition | TBD |
| Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | Fluorine atom | Enzyme inhibitor | TBD |
| Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate | Cyano group | Receptor binding | TBD |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. The presence of the fluorine atom enhances binding affinity compared to non-fluorinated analogs, suggesting improved pharmacokinetic properties.
- Receptor Binding Assays : In vitro assays have shown that this compound can effectively bind to certain receptors, potentially modulating their activity. This interaction may be crucial for developing therapeutic agents targeting specific diseases .
- Pharmacological Evaluations : Comparative studies with known active compounds have indicated that this compound exhibits promising biological activity, warranting further investigation into its therapeutic potential .
Q & A
Basic: What are the standard synthetic routes for Benzyl 3-fluoropyrrolidine-1-carboxylate, and how can reaction conditions be optimized for high enantiomeric purity?
Answer:
Synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Fluorination is achieved via nucleophilic substitution or electrophilic fluorinating agents. For example, fluorination at the 3-position may employ diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane under controlled temperatures (0–5°C) . Optimization includes:
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane enhances reaction homogeneity.
- Base choice : Triethylamine or DIPEA minimizes side reactions during carboxylation .
- Chiral resolution : Use of (R)- or (S)-configured starting materials or chiral catalysts to improve enantiomeric excess (e.g., >99% ee via enzymatic resolution) .
Advanced: How do crystallographic data resolve structural ambiguities in fluorinated pyrrolidine derivatives, and what software is recommended for refinement?
Answer:
X-ray crystallography is critical for confirming stereochemistry. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals . Key steps:
- Data collection : High-resolution (<1.0 Å) data to resolve fluorine’s electron density.
- Twinning analysis : SHELXD detects pseudo-symmetry in fluorinated derivatives.
- Validation : PLATON or Mercury for assessing geometric parameters and hydrogen-bonding networks .
Basic: What preliminary biological screening methods are recommended for assessing this compound’s activity?
Answer:
Initial screens include:
- Receptor binding assays : Radioligand displacement studies (e.g., GPCR targets) using tritiated analogs.
- Enzyme inhibition : Fluorimetric assays (e.g., acetylcholinesterase or kinase inhibition) with IC50 determination .
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells to gauge cytotoxicity thresholds .
Advanced: How can contradictory pharmacological data (e.g., varying IC50 values across studies) be systematically addressed?
Answer:
Contradictions often arise from:
- Stereochemical impurities : Validate enantiopurity via chiral HPLC or circular dichroism .
- Assay conditions : Standardize buffer pH, temperature, and co-solvent (e.g., DMSO ≤0.1%) .
- Target selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding specificity .
Basic: What is the role of fluorine substitution in modulating the compound’s reactivity and bioavailability?
Answer:
Fluorine’s electronegativity and small atomic radius:
- Metabolic stability : Reduces CYP450-mediated oxidation, prolonging half-life .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Hydrogen bonding : Weak H-bond acceptor capacity alters receptor interaction kinetics .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
Advanced: How does stereochemistry at the 3-position influence biological activity compared to 4-fluorinated analogs?
Answer:
- 3-Fluorinated derivatives : Exhibit higher affinity for dopamine D3 receptors (Ki = 12 nM vs. 45 nM for 4-F analogs) due to optimal halogen bonding geometry .
- Conformational effects : 3-Fluorine restricts pyrrolidine ring puckering, altering receptor fit .
- Synthetic accessibility : 3-Fluorination requires chiral auxiliaries, whereas 4-F analogs are more accessible via SNAr reactions .
Advanced: What solvent systems minimize racemization during N-deprotection of the benzyl group?
Answer:
- Hydrogenolysis : Use Pd/C in ethanol/water (9:1) at 25°C under H2 (1 atm) for 12 hours. Racemization <2% .
- Acidolysis : TFA in dichloromethane (1:4 v/v) at 0°C for 30 minutes. Monitor by TLC (Rf shift from 0.6 to 0.3) .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via LC-MS .
- Thermal stability : DSC/TGA to determine decomposition onset (>150°C typical for carboxylates) .
Advanced: What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
Answer:
- Flow chemistry : Continuous reactors reduce reaction time (e.g., 80% yield in 2 hours vs. 6 hours batch) .
- Catalyst recycling : Immobilized lipases for enantioselective acylations (e.g., ≥5 cycles with <5% activity loss) .
- In situ monitoring : PAT tools (e.g., FTIR) to track fluorination progress and adjust reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
